molecular formula C22H21NO3 B2631397 9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951934-24-0

9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2631397
CAS RN: 951934-24-0
M. Wt: 347.414
InChI Key: WZYGQAFILSJOSD-UHFFFAOYSA-N
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Description

9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chemical compound that belongs to the oxazinone family. It has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Thermally Curable Monomers

A novel monomer, combining benzoxazine and coumarin rings, was synthesized and characterized. It demonstrates unique properties, undergoing photodimerization upon UV exposure and presenting a thermal ring-opening reaction. Its thermal behavior and potential in polymer chemistry make it a notable subject for further research (Kiskan & Yagcı, 2007).

Anti-bacterial Activity

Research has been conducted on sulfur-containing dihydrochromeno[8,7-e][1,3]oxazine-2(8H)-thiones, showcasing their potential as anti-bacterial agents. These compounds, synthesized through eco-friendly methods, exhibited notable efficacy against various bacterial strains, highlighting their promise in developing new antimicrobial solutions (Mathew et al., 2014).

Stereochemical Studies

Detailed NMR spectroscopic studies were carried out on various cis-fused cyclopenta and benzoxazine derivatives. The research provides deep insights into their stereostructures and conformational behaviors, contributing significantly to the field of stereochemistry and molecular structure understanding (Tähtinen et al., 2002).

Antileishmanial Activity

Novel β-carboline-oxazoline and β-carboline-dihydrooxazine derivatives were synthesized and evaluated for their antileishmanial activity. The findings revealed significant efficacy, along with insights from EPR spectroscopy studies on their mechanism of action. These compounds show potential for developing new therapeutic agents against leishmaniasis (Baréa et al., 2020).

Novel Synthetic Methods

Innovative approaches for synthesizing oxazine derivatives have been developed, offering advantages like good yields, cost-effectiveness, and ease of workup. These methods open up new possibilities for the synthesis of complex molecules and have significant implications for pharmaceutical and material sciences (Figueroa‐Valverde et al., 2014).

properties

IUPAC Name

9-cyclopentyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-21-17-10-11-20-18(12-23(14-26-20)16-8-4-5-9-16)22(17)25-13-19(21)15-6-2-1-3-7-15/h1-3,6-7,10-11,13,16H,4-5,8-9,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYGQAFILSJOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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